2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
CAS No.: 329903-12-0
Cat. No.: VC21393077
Molecular Formula: C15H8ClNS2
Molecular Weight: 301.8g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 329903-12-0 |
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Molecular Formula | C15H8ClNS2 |
Molecular Weight | 301.8g/mol |
IUPAC Name | 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole |
Standard InChI | InChI=1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H |
Standard InChI Key | DXJHSBXUDCLVHQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl |
Introduction
Chemical Structure and Properties
Structural Features
2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole consists of a benzothiazole ring linked directly to a 3-chlorobenzothiophene moiety. The key structural elements include:
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A benzothiazole ring system (fused benzene and thiazole rings)
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A benzothiophene ring system (fused benzene and thiophene rings)
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A chlorine substituent at the 3-position of the benzothiophene ring
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A direct C-C bond connecting the 2-position of benzothiophene to the 2-position of benzothiazole
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole:
Property | Value |
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Molecular Formula | C₁₅H₈ClNS₂ |
Molecular Weight | 301.81 g/mol |
Physical Appearance | Crystalline solid |
Melting Point | 220-225°C (estimated) |
Solubility | Soluble in DMSO, DMF, chloroform; sparingly soluble in methanol, ethanol; insoluble in water |
LogP | 4.6-5.2 (estimated) |
pKa | 3.2-3.8 (estimated) |
The compound's structural features, particularly the presence of two heterocyclic rings connected by a C-C bond, contribute to its stability and relatively high melting point. The chlorine substituent enhances the compound's lipophilicity, potentially improving its cellular membrane permeability.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole can be achieved through several approaches, drawing from established methods for synthesizing related benzothiophene and benzothiazole derivatives. One common approach involves the preparation of 3-chlorobenzo[b]thiophene-2-carbonylchloride as a key intermediate .
Synthetic Pathway from Cinnamic Acid
A promising synthetic route starts with cinnamic acid as the precursor:
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Preparation of 3-chlorobenzo[b]thiophene-2-carbonylchloride from cinnamic acid
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Conversion to an appropriate intermediate
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Final cyclization to form the benzothiazole ring
The first step involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine and chlorobenzene medium to yield 3-chlorobenzo[b]thiophene-2-carbonylchloride . This key intermediate can then be further functionalized to introduce the benzothiazole moiety.
Alternative Synthetic Approaches
An alternative approach involves the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-2H-benzotriazole derivatives, which can be adapted for benzothiazole synthesis. As described in one study, this involves a three-step procedure starting from 3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboximidoylchloride . The methodology can be modified to obtain the desired benzothiazole derivative instead of the benzotriazole.
Spectral Characterization
Infrared Spectroscopy
Based on spectral data from analogous compounds, 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole would typically exhibit the following characteristic IR bands:
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C=N stretching at 1620-1635 cm⁻¹
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C-S stretching at 700-750 cm⁻¹
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C-Cl stretching at 650-700 cm⁻¹
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Aromatic C=C stretching at 1450-1600 cm⁻¹
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Aromatic C-H stretching at 3050-3100 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
The expected ¹H NMR spectrum in DMSO-d₆ would show signals primarily in the aromatic region:
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Multiplets between δ 7.3-8.2 ppm corresponding to the eight aromatic protons of both benzothiophene and benzothiazole rings
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Distinctive splitting patterns for the benzothiazole and benzothiophene protons based on their respective coupling constants
The ¹³C NMR spectrum would likely show approximately 15 signals, including:
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Carbon signals for the benzothiazole and benzothiophene rings (120-140 ppm)
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Quaternary carbon signals for the C-S bonds (135-145 ppm)
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The C=N carbon of benzothiazole (around 160-165 ppm)
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The C-Cl carbon (around 130-135 ppm)
Mass Spectrometry
Mass spectral analysis would typically show:
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Molecular ion peak at m/z 301 (M⁺)
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Isotope pattern characteristic of compounds containing chlorine
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Fragment ions corresponding to the loss of chlorine (m/z 266)
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Fragments corresponding to cleavage of the C-C bond connecting the two heterocyclic systems
Biological Activities
Antimicrobial Properties
Based on studies of structurally similar benzothiophene and benzothiazole derivatives, 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is expected to exhibit significant antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes .
The antimicrobial mechanism likely involves inhibition of essential bacterial enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetylglucosamine . The presence of the chlorine atom at the 3-position of the benzothiophene moiety potentially enhances the antibacterial activity by increasing the compound's lipophilicity and cellular penetration.
Anticancer Activity
Benzothiazole and benzothiophene derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
The anticancer potential of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may be attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and influence pathways related to cell proliferation and apoptosis. Comparable benzothiazole derivatives have demonstrated activity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231), gastric cancer (MNK-45), and human lung cancer (NCI-H226) .
Other Biological Activities
Additional biological activities that may be exhibited by 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole include:
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Anti-inflammatory properties
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Anthelmintic activity
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Antitubercular potential
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Antioxidant effects
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Analgesic properties
These activities are common among benzothiazole and benzothiophene derivatives and are likely to be present in the combined molecule as well .
Structure-Activity Relationships
Impact of Structural Features on Biological Activity
The relationship between the structure of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole and its biological activities can be analyzed based on studies of similar compounds:
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The benzothiazole moiety contributes significantly to antimicrobial activity
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The chlorine substituent at the 3-position of benzothiophene enhances lipophilicity and biological potency
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The direct C-C bond between the two heterocyclic systems creates a rigid conformation that may influence receptor binding
Comparative Analysis with Similar Compounds
Table 2 provides a comparative analysis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole with structurally related compounds:
Molecular Docking and Computational Studies
Computational studies suggest that 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may interact with various biological targets implicated in antimicrobial and anticancer activities. Based on studies of similar compounds, potential targets include:
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Bacterial enzymes such as DNA gyrase and dihydropteroate synthase
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Dehydrosqualene synthase, involved in bacterial cell wall synthesis
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MurB enzyme in E. coli, a key target for antibacterial agents
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Various cancer-related proteins and enzymes
Molecular docking studies of related compounds have shown favorable binding interactions with these targets, with binding energies ranging from -8.6 to -10.7 kcal/mol . The planar structure of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may facilitate intercalation with DNA, potentially contributing to its anticancer properties.
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